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Compound of Interest

Compound Name: Mlgffqqpkpr-NH2

Cat. No.: B15617956 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Mlgffqqpkpr-NH2 is Not an Endogenous Peptide

Contrary to the topic's premise, extensive investigation of scientific literature and biochemical

databases reveals no evidence that the peptide Mlgffqqpkpr-NH2 is an endogenous molecule.

Instead, it is consistently identified as a synthetic peptide known as Reversed Substance P.[1]

[2] Its amino acid sequence is the reverse of the naturally occurring neuropeptide, Substance P.

In experimental contexts, reversed sequence peptides serve as valuable negative controls.

Due to the stereospecificity of receptor-ligand interactions, a reversed peptide is unlikely to

bind to the natural receptor or elicit a biological response. Its use helps researchers confirm

that the observed effects of the natural peptide (Substance P) are specific to its sequence and

not due to non-specific peptide properties.

Given that the biological relevance and all known signaling functions are associated with the

endogenous peptide Substance P, this guide will focus on its core properties, experimental

protocols, and signaling pathways. This approach provides the requested in-depth technical

information on the biologically active counterpart to the synthetic Mlgffqqpkpr-NH2.

Substance P: The Endogenous Neuropeptide
1. Core Concepts
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Substance P (SP) is an undecapeptide (a peptide with 11 amino acids) and a prominent

member of the tachykinin family of neuropeptides.[1] Discovered in 1931 by Ulf von Euler and

John H. Gaddum, its structure was fully elucidated in 1971.[1][3] SP functions as both a

neurotransmitter and a neuromodulator, playing a critical role in a wide array of physiological

and pathological processes.

Amino Acid Sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2

(RPKPQQFFGLM-NH2)[1]

Primary Receptor: Neurokinin-1 Receptor (NK-1R), a G protein-coupled receptor (GPCR).[1]

[2]

Key Functions: Pain transmission, neurogenic inflammation, vasodilation, smooth muscle

contraction, and modulation of the immune system. It is also implicated in mood and anxiety

disorders, stress, and emesis.[1][4][5]

2. Quantitative Data

The following tables summarize key quantitative parameters related to Substance P, providing

a comparative overview for researchers.

Table 1: Concentration of Substance P in Various Tissues

Tissue/Fluid Species Concentration Reference

Human Plasma
(Male)

Human ~298 pg/mL [6]

Human Plasma

(Female)
Human ~251 pg/mL [6]

Porcine Pituitary Porcine ~379 ng/g wet weight [6]

Porcine Ileum Porcine ~7.9 ng/g wet weight [6]

Porcine Jejunum Porcine ~1.9 ng/g wet weight [6]

| Human Serum | Human | <1700 pg/mL |[7] |
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Table 2: Receptor Binding and Functional Potency of Substance P

Parameter
Receptor/Syst
em

Value Conditions Reference

Binding Affinity

(Kd)

Rat NK-1R
(CHO cells)

0.33 ± 0.13 nM
[³H]Substance
P binding

[8]

Rat NK-1R (CHO

cells)
0.17 nM

Radiolabeled SP

binding
[9]

Receptor Density

(Bmax)

Rat NK-1R (CHO

cells)

5.83 ± 1.16

pmol/mg protein

[³H]Substance P

binding
[8]

KNRK cells

expressing rat

SPR

~80,000

receptors/cell

¹²⁵I-Substance P

binding
[10]

Functional

Potency (EC50)

Calcium

Mobilization

(KNRK cells)

0.66 nM

Substance P-

induced Ca²⁺

signal

[10]

cAMP

Accumulation

(HEK293 cells)

~15.8 nM (-log

EC50 = 7.8 M)

SP-induced

cAMP increase
[11]

| | Calcium Increase (HEK293 cells) | ~3.16 nM (-log EC50 = 8.5 M) | SP-induced [Ca²⁺]i

increase |[11] |

3. Experimental Protocols

Detailed methodologies are crucial for the accurate study of Substance P. Below are protocols

for its quantification and the characterization of its receptor interactions.

3.1. Quantification of Substance P by Competitive ELISA

This protocol outlines a common method for measuring SP concentrations in biological

samples like serum, plasma, or cell culture supernatants.[7][12]

Sample Preparation:
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Collect blood in a serum separator tube. Allow to clot for 30 minutes to 2 hours at room

temperature.

Centrifuge at approximately 1,000 x g for 20 minutes.

Aliquot the separated serum and store at -20°C or -80°C until use. Avoid repeated freeze-

thaw cycles.[7][13]

For plasma, collect blood using EDTA or heparin as an anticoagulant and centrifuge

promptly.

Dilute samples as required with the provided Assay Buffer. For example, a 1:64 dilution for

serum is often recommended, but this must be optimized by the end-user.[14]

Assay Procedure (Competitive ELISA):

Bring all reagents and samples to room temperature.

Prepare serial dilutions of the Substance P standard (e.g., from 10,000 pg/mL down to ~10

pg/mL) to generate a standard curve.[15]

Pipette 50 µL of standard or sample into the appropriate wells of a microplate pre-coated

with a capture antibody (e.g., goat anti-mouse IgG).

Add 50 µL of HRP-labeled Substance P (the "conjugate") to each well (except blanks).

Add 50 µL of a mouse monoclonal antibody to Substance P to each well (except blanks

and non-specific binding wells).

Seal the plate and incubate for 2 hours at room temperature on a plate shaker. During this

time, the sample/standard SP competes with the HRP-SP for binding to the primary

antibody.

Wash the wells 3-5 times with Wash Buffer to remove unbound reagents.

Add 100-200 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution to each well

and incubate for 30 minutes at room temperature in the dark.
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Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄). The color will change

from blue to yellow.

Read the optical density at 450 nm using a microplate reader. The intensity of the color is

inversely proportional to the concentration of Substance P in the sample.[7]

3.2. Radioligand Receptor Binding Assay

This protocol determines the affinity (Kd) and density (Bmax) of NK-1 receptors using a

radiolabeled form of Substance P.

Membrane Preparation:

Homogenize tissues or cultured cells expressing the NK-1 receptor in a cold buffer (e.g.,

50 mM Tris-HCl, pH 7.4 with protease inhibitors).

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the

membranes.

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed

centrifugation.

Resuspend the final pellet in an appropriate assay buffer and determine the protein

concentration (e.g., via Bradford or BCA assay). Store aliquots at -80°C.

Binding Assay:

Saturation Binding:

Set up a series of tubes containing a fixed amount of membrane protein.

Add increasing concentrations of a radiolabeled ligand, such as [³H]Substance P or ¹²⁵I-

labeled SP.

For each concentration, prepare a parallel tube containing an excess of unlabeled

Substance P (e.g., 1 µM) to determine non-specific binding.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.bioagilytix.com/wp-content/uploads/2024/03/Substance-P-Tech-Brief-June2023.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate at 4°C for 3 hours to reach equilibrium.[16]

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman

GF/B), washing quickly with ice-cold buffer to separate bound from free radioligand.

Measure the radioactivity trapped on the filters using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding. Analyze

the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

[8]

Competition Binding:

Incubate a fixed concentration of radiolabeled SP with membrane preparations in the

presence of increasing concentrations of an unlabeled competitor (e.g., Substance P

itself or a test compound).

Measure the displacement of the radioligand and calculate the IC50 (the concentration

of competitor that inhibits 50% of specific binding).

4. Signaling Pathways and Visualizations

Substance P binding to the NK-1R activates multiple intracellular signaling cascades, primarily

through Gαq and Gαs proteins.[17][18]

4.1. Primary NK-1R Signaling Cascade

The canonical pathway involves the activation of Phospholipase C (PLC), leading to the

generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This cascade

ultimately leads to the activation of downstream effectors like the mitogen-activated protein

kinases (MAPKs), such as ERK1/2, which are involved in cell proliferation, inflammation, and

survival.[2][17]
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Caption: Substance P / NK-1R Signaling Pathway

4.2. Experimental Workflow Visualization

The following diagram illustrates the logical steps of a competitive Enzyme-Linked

Immunosorbent Assay (ELISA) for the quantification of Substance P.
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Caption: Workflow for Competitive ELISA of Substance P
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Substance P - Wikipedia [en.wikipedia.org]

2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC
[pmc.ncbi.nlm.nih.gov]

3. Substance P - the Star of Neuroscience | Karebay [karebaybio.com]

4. journals.physiology.org [journals.physiology.org]

5. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review
[mdpi.com]

6. Substance P radioimmunoassay using Nalpha-tyrosyl-substance P and demonstration of
the presence of substance P-like immunoreactivities in human blood and porcine tissue
extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

7. bioagilytix.com [bioagilytix.com]

8. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1
receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but
low affinity NK3 (neurokinin B) receptors in transfected CHO cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. jneurosci.org [jneurosci.org]

11. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with
diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

13. cloud-clone.com [cloud-clone.com]

14. abcam.com [abcam.com]

15. abcam.com [abcam.com]

16. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic
Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15617956?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Substance_P
https://pmc.ncbi.nlm.nih.gov/articles/PMC4573218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4573218/
https://www.karebaybio.com/substance-p-the-star-of-neuroscience.html
https://journals.physiology.org/doi/abs/10.1152/physrev.00031.2013
https://www.mdpi.com/1422-0067/25/11/5905
https://www.mdpi.com/1422-0067/25/11/5905
https://pubmed.ncbi.nlm.nih.gov/1022520/
https://pubmed.ncbi.nlm.nih.gov/1022520/
https://pubmed.ncbi.nlm.nih.gov/1022520/
https://www.bioagilytix.com/wp-content/uploads/2024/03/Substance-P-Tech-Brief-June2023.pdf
https://pubmed.ncbi.nlm.nih.gov/7682962/
https://pubmed.ncbi.nlm.nih.gov/7682962/
https://pubmed.ncbi.nlm.nih.gov/1311270/
https://pubmed.ncbi.nlm.nih.gov/1311270/
https://pubmed.ncbi.nlm.nih.gov/1311270/
https://www.jneurosci.org/content/jneuro/14/2/834.full.pdf
https://pubmed.ncbi.nlm.nih.gov/38798270/
https://pubmed.ncbi.nlm.nih.gov/38798270/
https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/RSD/KGE007.pdf
https://www.cloud-clone.com/manual/ELISA-Kit-for-Substance-P-(SP)-CEA393Hu.pdf
https://www.abcam.com/ps/products/288/ab288318/documents/Substance-P-ELISA-Kit-protocol-book-v1b-ab288318%20(website).pdf
https://www.abcam.com/ps/products/133/ab133029/documents/ab133029%20Substance%20P%20ELISA%20Kit%20v2%20(website).pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4140293/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4140293/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. Neurokinin-1 receptor: functional significance in the immune system in reference to
selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

18. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Mlgffqqpkpr-NH2: A Technical Evaluation in the Context
of Endogenous Peptides]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15617956#mlgffqqpkpr-nh2-as-an-endogenous-
peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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